molecular formula C15H14N2O3S B5797079 N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide

N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No. B5797079
M. Wt: 302.4 g/mol
InChI Key: ZKVLYHXVTARQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetanilide family of compounds, which are widely used in the pharmaceutical industry as analgesics and antipyretics. In

Scientific Research Applications

N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In drug discovery, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Mechanism of Action

The mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. Specifically, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling pathways in cells. N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anticancer activity, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its high purity and well-defined chemical structure, which allows for accurate dosing and reproducible results. Additionally, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, with improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide and its potential applications in cancer research, neuroscience, and drug discovery. Finally, more research is needed to determine the safety and toxicity of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in humans, which will be necessary for its eventual clinical use.

Synthesis Methods

The synthesis of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzoyl chloride with 2-mercaptotoluene in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques such as NMR spectroscopy.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-21-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLYHXVTARQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide

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